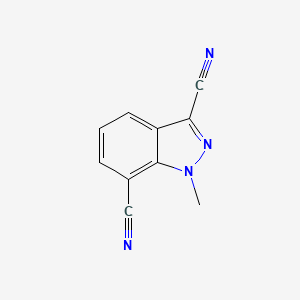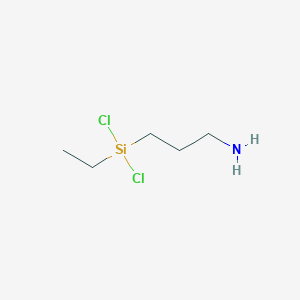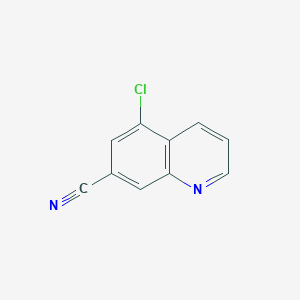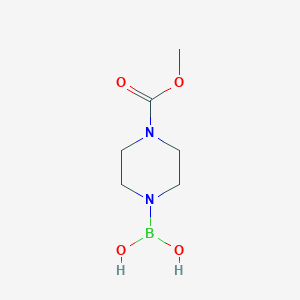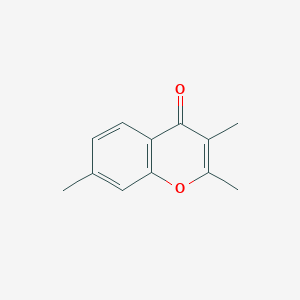
2,3,7-Trimethyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7-Trimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base such as sodium hydroxide can yield the desired chromenone .
Industrial Production Methods
Industrial production of 2,3,7-Trimethyl-4H-chromen-4-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7-Trimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenones .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties.
Medicine: It has shown potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2,3,7-Trimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Similar in structure but lacks the methyl groups at positions 2, 3, and 7.
Coumarin: Another chromenone derivative with different substitution patterns.
Flavonoids: A broad class of compounds with similar core structures but varying substituents
Uniqueness
2,3,7-Trimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromenone derivatives .
Propiedades
Número CAS |
106949-32-0 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2,3,7-trimethylchromen-4-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-5-10-11(6-7)14-9(3)8(2)12(10)13/h4-6H,1-3H3 |
Clave InChI |
ZUFWUUODOHMEON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
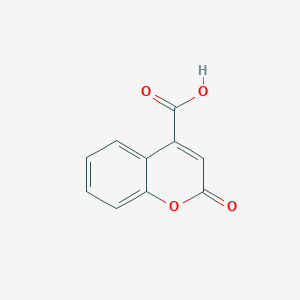

![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)
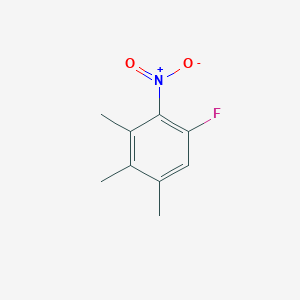
![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)
![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)
